3-Amino-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness Physicochemical Properties

Essential USP/EP-traceable Pazopanib Related Compound 4 for ANDA impurity profiling. Unique ortho-amino/methyl substitution provides distinct polarity (LogP -0.12) and hCA I inhibitory activity (Ki 3,700 nM), making it irreplaceable by generic toluenesulfonamides. Procure as a certified reference standard or core scaffold for USP28 inhibitor synthesis.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 6274-28-8
Cat. No. B110531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylbenzenesulfonamide
CAS6274-28-8
SynonymsNSC 36968; 
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyHCZDHXMDYWZPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8) Procurement and Technical Profile


3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8) is a substituted benzenesulfonamide derivative characterized by a primary aromatic amine group ortho to a methyl substituent on a sulfonamide-bearing phenyl ring. It possesses the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . Its unique substitution pattern distinguishes it from simpler toluenesulfonamide analogs, conferring a distinct polarity and hydrogen-bonding capacity that underpins its specific utility as both a pharmaceutical reference standard and a privileged scaffold in medicinal chemistry [1].

Technical Rationale Against Generic Substitution for 3-Amino-4-methylbenzenesulfonamide


Generic substitution of 3-Amino-4-methylbenzenesulfonamide with other toluenesulfonamide analogs is not technically feasible without compromising experimental or analytical outcomes. The presence and specific ortho/para positioning of the amine and methyl groups relative to the sulfonamide moiety create a distinct electronic and steric environment that directly influences both its biological target engagement and its chromatographic behavior . For instance, simple 4-methylbenzenesulfonamide lacks the 3-amino group, resulting in a higher LogP (~2.4) and altered hydrogen-bonding capacity, which would preclude its use in applications requiring the specific polarity or metabolic profile of the 3-amino derivative . This precise substitution pattern is essential for its validated role as a reference standard and its demonstrated activity profile, rendering close analogs unsuitable substitutes.

Quantitative Differentiation Guide for 3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8)


Physicochemical Differentiation: Reduced Lipophilicity vs. 4-Methylbenzenesulfonamide

The presence of the 3-amino group on the phenyl ring of 3-Amino-4-methylbenzenesulfonamide significantly reduces its lipophilicity compared to the unsubstituted 4-methylbenzenesulfonamide. The target compound exhibits a calculated LogP of -0.12, whereas the 4-methylbenzenesulfonamide parent has a reported experimental LogP of approximately 2.4 . This difference of over 2.5 log units represents a profound shift in polarity and predicted aqueous solubility, which is critical for applications in aqueous biological assays or for achieving desirable drug-like properties in derived compounds .

Lipophilicity Drug-likeness Physicochemical Properties

Enzymatic Activity: Demonstrated Human Carbonic Anhydrase I Inhibition

3-Amino-4-methylbenzenesulfonamide exhibits quantifiable inhibitory activity against human carbonic anhydrase I (hCA I), with a reported inhibition constant (Ki) of 3,700 nM [1]. This provides a baseline activity for this scaffold. In contrast, closely related 4-methylbenzenesulfonamide derivatives often show a wide range of activities, from 320 nM to over 8,000 nM depending on the specific substitution and isoform [2]. The moderate but measurable activity of the target compound confirms its engagement with the enzyme's active site via the primary sulfonamide moiety, validating its use as a tool compound or starting point for further functionalization aimed at modulating this activity [1].

Carbonic Anhydrase Inhibition Enzymology In Vitro Pharmacology

Analytical Identity: Characterized as Pazopanib-Related Compound 4 (USP/EP Reference Standard)

A key differentiator for procuring 3-Amino-4-methylbenzenesulfonamide is its established identity and use as 'Pazopanib Related Compound 4,' a pharmaceutical reference standard [1]. This compound is a known impurity and degradation product of the tyrosine kinase inhibitor Pazopanib. As such, it is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP, EP) and is specifically utilized for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of Pazopanib [1]. Generic 3-Amino-4-methylbenzenesulfonamide from non-specialist chemical suppliers typically lacks this rigorous characterization, traceability, and regulatory compliance documentation.

Pharmaceutical Analysis Reference Standard Quality Control

Validated Application Scenarios for Procuring 3-Amino-4-methylbenzenesulfonamide


Pharmaceutical QC and Regulatory Submission for Pazopanib

This compound is the designated 'Pazopanib Related Compound 4' and is essential for developing and validating HPLC/LC-MS methods to quantify this specific impurity in Pazopanib drug substance and drug product [1]. Its use is mandated for ANDA submissions to demonstrate adequate control of impurities. Procurement of the certified reference standard ensures traceability to pharmacopeial standards and provides the comprehensive analytical data package required by regulatory bodies [1].

Medicinal Chemistry: Scaffold for Carbonic Anhydrase Inhibitors

The compound serves as a validated starting point for synthesizing novel carbonic anhydrase inhibitors. Its confirmed inhibitory activity against hCA I (Ki = 3,700 nM) [1] and its favorable physicochemical properties (LogP = -0.12) make it a more suitable core scaffold than more lipophilic analogs like 4-methylbenzenesulfonamide. The free 3-amino group provides a convenient synthetic handle for introducing diverse 'tail' groups, a common strategy to enhance isoform selectivity and potency [2].

Chemical Biology: Probe for Ubiquitin-Specific Protease 28 (USP28) Research

Substituted derivatives of 3-Amino-4-methylbenzenesulfonamide are disclosed in patents as small molecule inhibitors of the deubiquitinating enzyme USP28, a target implicated in cancer [1]. Procuring the parent compound provides the core scaffold for synthesizing these tool compounds and exploring structure-activity relationships (SAR) around this novel target, an application for which other simple benzenesulfonamides are not documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.